molecular formula C6H10S B13588704 3-Vinyltetrahydrothiophene

3-Vinyltetrahydrothiophene

Cat. No.: B13588704
M. Wt: 114.21 g/mol
InChI Key: FSGCFQUNIFMCSF-UHFFFAOYSA-N
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Description

3-Vinyltetrahydrothiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a vinyl group attached to the tetrahydrothiophene ring. Thiophenes are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-vinyltetrahydrothiophene can be achieved through several methods. One common approach involves the reaction of tetrahydrothiophene with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of vinyl halides and thiolates under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel are commonly employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyltetrahydrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-vinyltetrahydrothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a vinyl group and a saturated thiophene ring. This structure imparts distinct electronic and steric properties, making it valuable in the synthesis of specialized materials and in biological research .

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

3-ethenylthiolane

InChI

InChI=1S/C6H10S/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2

InChI Key

FSGCFQUNIFMCSF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCSC1

Origin of Product

United States

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